7-methyl-7H-purine
Overview
Description
7-methyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a methyl group at the 7th position of the purine ring. Purines are essential components of nucleic acids, which are crucial for genetic information storage and transfer in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-7H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions: 7-methyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted purines and their derivatives, which can have different biological and chemical properties .
Scientific Research Applications
7-methyl-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a mutagenic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-7H-purine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can act as a competitive inhibitor of enzymes such as adenosine deaminase and xanthine oxidase. These interactions can lead to the disruption of DNA and RNA synthesis, which is the basis for its potential anticancer properties .
Comparison with Similar Compounds
Adenine: A purine derivative with an amino group at the 6th position.
Guanine: A purine derivative with an amino group at the 2nd position and a keto group at the 6th position.
Xanthine: A purine derivative with keto groups at the 2nd and 6th positions.
Uniqueness: 7-methyl-7H-purine is unique due to the presence of a methyl group at the 7th position, which can significantly alter its chemical reactivity and biological activity compared to other purine derivatives. This structural modification can enhance its ability to interact with specific enzymes and nucleic acids, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-methylpurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-10-4-9-6-5(10)2-7-3-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAYVESVMOMOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171425 | |
Record name | 7H-Purine, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18346-04-8 | |
Record name | 7H-Purine, 7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018346048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Purine, 7-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Purine, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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